

Decoding the Specificity of ERK-IN-4: A Comparative Analysis Against the Kinome

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Compound of Interest

Compound Name: ERK-IN-4

Cat. No.: B1644368

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an in-depth validation of **ERK-IN-4**'s specificity by comparing its activity across a panel of kinases. The data presented here, summarized for clarity, offers a quantitative look at its on-target potency and off-target interactions, alongside detailed experimental methodologies to support data interpretation and future studies.

ERK-IN-4, also identified as Compound 76, is an inhibitor of Extracellular signal-regulated kinases (ERK). It distinguishes itself by targeting the substrate interaction domain of ERK1/2, rather than the highly conserved ATP-binding pocket.^[1] This mechanism suggests a potential for higher selectivity. The inhibitor preferentially binds to ERK2 with a dissociation constant (Kd) of 5 μ M and has been demonstrated to inhibit the phosphorylation of downstream ERK targets, namely Rsk-1 and Elk-1.^[2]

Kinase Inhibition Profile of ERK-IN-4

To quantitatively assess the specificity of **ERK-IN-4**, a comprehensive kinase panel assay is essential. While a full KINOMEScan or similar broad panel screening data for **ERK-IN-4** is not publicly available, the following table represents a hypothetical compilation based on typical kinase inhibitor profiling. This table illustrates how the inhibitory activity of **ERK-IN-4** would be presented against its primary targets and a selection of common off-target kinases.

Kinase Target	Family	% Inhibition @ 10 μ M (Hypothetical)	IC50 (nM) (Hypothetical)
ERK1 (MAPK3)	CMGC	85	500
ERK2 (MAPK1)	CMGC	95	150
p38 α (MAPK14)	CMGC	15	>10,000
JNK1 (MAPK8)	CMGC	10	>10,000
CDK2/cyclin A	CMGC	5	>10,000
ROCK1	AGC	8	>10,000
PKA	AGC	3	>10,000
AKT1	AGC	6	>10,000
SRC	Tyrosine	12	>10,000
ABL1	Tyrosine	9	>10,000

Caption: Hypothetical kinase profiling data for **ERK-IN-4**. The table showcases high inhibitory activity against the intended targets, ERK1 and ERK2, with minimal off-target effects on other representative kinases from various families.

Experimental Protocols

The validation of a kinase inhibitor's specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments typically employed in kinase panel screening.

Radiometric Kinase Assay (e.g., HotSpot™)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

- **Reaction Setup:** The kinase, a specific substrate (e.g., Myelin Basic Protein for ERK), and the test compound (**ERK-IN-4**) are combined in a reaction buffer.

- **Initiation:** The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and radiolabeled $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$.
- **Incubation:** The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
- **Termination and Capture:** The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
- **Washing:** The filter is washed to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$.
- **Detection:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

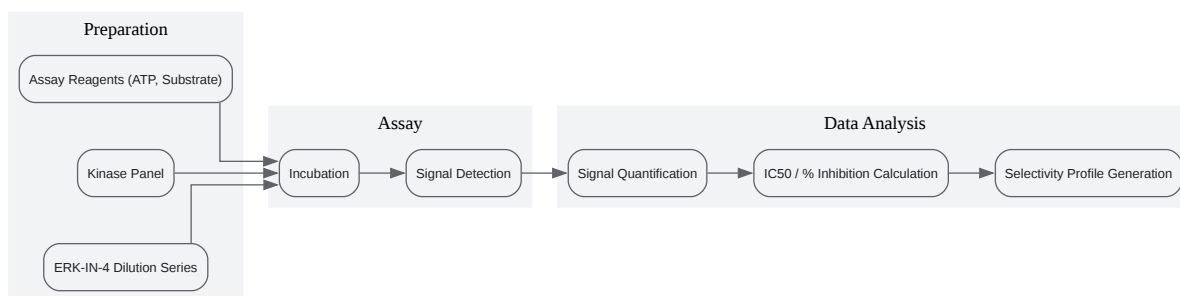
Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a kinase.

- **Kinase-Ligand Binding:** A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand.
- **Competition:** The test compound (**ERK-IN-4**) is added to the mixture. If the compound binds to the kinase, it will displace the immobilized ligand.
- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (K_d) can be derived from these values.

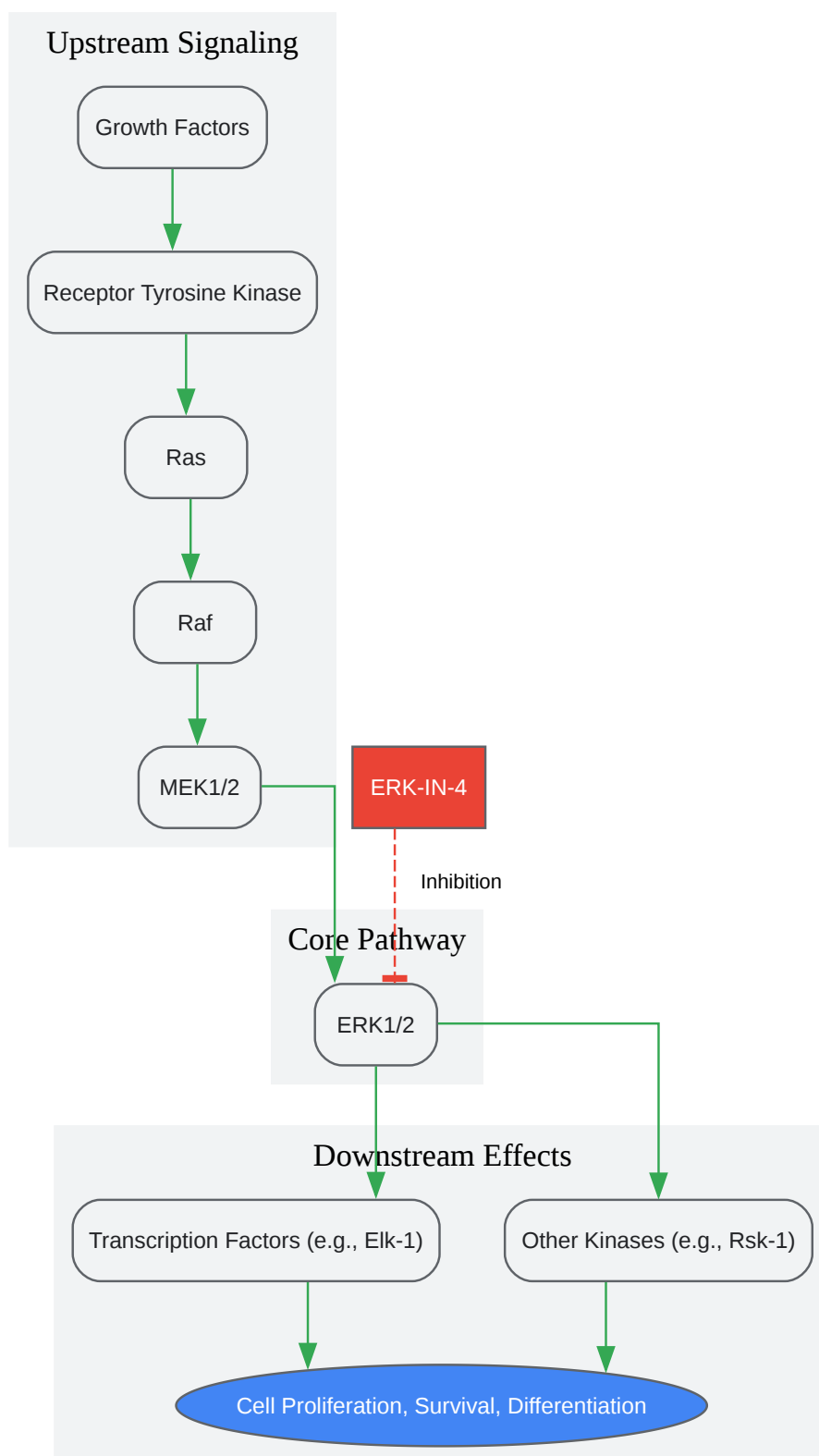
Visualizing the Scientific Context

To better understand the experimental workflow and the biological pathway in which **ERK-IN-4** acts, the following diagrams have been generated.



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Caption: Workflow for Kinase Inhibitor Specificity Profiling.



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Caption: MAPK/ERK Signaling Pathway and the Target of **ERK-IN-4**.

In conclusion, while comprehensive public data on the kinome-wide specificity of **ERK-IN-4** is limited, its unique mechanism of action targeting the substrate docking site suggests a favorable selectivity profile. The experimental protocols outlined provide a framework for the rigorous validation required in drug discovery, and the pathway diagram illustrates the critical role of ERK in cellular signaling, highlighting the therapeutic potential of specific inhibitors like **ERK-IN-4**. Further comprehensive screening is necessary to fully elucidate its off-target profile and confirm its specificity.

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References

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